5-(Aminomethyl)-2-hydroxybenzonitrile

Description

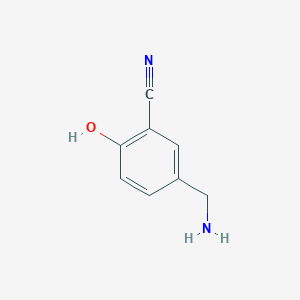

5-(Aminomethyl)-2-hydroxybenzonitrile is a benzonitrile derivative featuring a hydroxyl (-OH) group at position 2 and an aminomethyl (-CH2NH2) group at position 5. Its molecular formula is C8H8N2O, with a molecular weight of 148.16 g/mol. The compound’s structure combines hydrogen-bonding capability (via -OH) and a reactive primary amine (-CH2NH2), making it a versatile intermediate in pharmaceutical synthesis.

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

5-(aminomethyl)-2-hydroxybenzonitrile |

InChI |

InChI=1S/C8H8N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H,4,9H2 |

InChI Key |

XKFSPTKUJYJRQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)C#N)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 5-Formyl-2-Hydroxybenzonitrile

Reductive amination offers a direct route to introduce the aminomethyl group. Starting with 5-formyl-2-hydroxybenzonitrile, this method employs ammonia or ammonium salts in the presence of reducing agents. A Ni/SBA-15 catalyst in aqueous ammonia at 60–80°C facilitates the conversion, achieving yields up to 78%. Key steps include:

- Imine Formation : Reaction of the aldehyde with ammonia to generate an imine intermediate.

- Reduction : Catalytic hydrogenation or use of NaBH₃CN to reduce the imine to the primary amine.

Advantages : High atom economy and compatibility with heterogeneous catalysts.

Limitations : Requires strict control of pH and temperature to avoid over-reduction of the nitrile group.

Nucleophilic Substitution of 5-Halo-2-Hydroxybenzonitrile

This two-step process involves halogen displacement followed by nitrile amination:

- Cyanide Introduction : Reacting 5-bromo-2-hydroxybenzonitrile with CuCN in dimethylformamide (DMF) at 120°C under inert conditions.

- Amination : Treating the intermediate with LiAlH₄ or Raney nickel under H₂ to reduce the nitrile to aminomethyl.

Typical Conditions :

Challenges : Halogenated precursors are less accessible, and side reactions (e.g., hydrolysis) may occur.

Mannich Reaction on 2-Hydroxybenzonitrile Derivatives

The Mannich reaction enables one-pot aminomethylation using formaldehyde and amine sources. For 2-hydroxybenzonitrile:

- Reaction Setup : Mixing 2-hydroxybenzonitrile with formaldehyde and ammonium chloride in ethanol at 60°C.

- Mechanism : Formation of an electrophilic iminium ion, which attacks the aromatic ring’s para position relative to the hydroxy group.

Optimization :

Drawbacks : Competing ortho-substitution and resinification at elevated temperatures.

Hydroxylamine Route via Oxime Intermediate

This method converts a formyl group to an amine through oxime formation and reduction:

- Oxime Synthesis : Reacting 5-formyl-2-hydroxybenzonitrile with hydroxylamine hydrochloride in ethanol.

- Reduction : Using H₂/Pd-C or NaBH₄ to reduce the oxime to the primary amine.

Conditions :

Advantages : High purity and minimal side products.

Limitations : Multi-step process increases complexity.

Kolbe-Schmitt Carboxylation Followed by Functional Group Interconversion

Adapted from 5-aminosalicylic acid synthesis, this route involves:

- Carboxylation : Reacting p-aminophenol with CO₂ at 200°C/2.5 MPa to form 2-hydroxy-5-aminobenzoic acid.

- Nitrile Formation : Dehydrating the carboxylic acid using PCl₅ or POCl₃.

Yield : ~60% after carboxylation and ~55% after dehydration.

Challenges : High-pressure conditions and corrosive reagents limit scalability.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|---|

| Reductive Amination | 5-Formyl-2-hydroxybenzonitrile | Ni/SBA-15, NH₃ | 78 | 6–8 | Moderate |

| Nucleophilic Substitution | 5-Bromo-2-hydroxybenzonitrile | CuCN, LiAlH₄ | 65–82 | 16 | Low |

| Mannich Reaction | 2-Hydroxybenzonitrile | Formaldehyde, NH₄Cl | 70–85 | 6–8 | High |

| Hydroxylamine Route | 5-Formyl-2-hydroxybenzonitrile | NH₂OH·HCl, NaBH₄ | 75–90 | 6 | Moderate |

| Kolbe-Schmitt | p-Aminophenol | CO₂, PCl₅ | 55–60 | 24 | Low |

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

5-(Aminomethyl)-2-hydroxybenzonitrile, with the chemical formula , is an organic compound featuring an aminomethyl group, a hydroxy group, and a nitrile group attached to a benzene ring. It has applications in organic synthesis and pharmaceuticals because its functional groups can impart specific reactivity and biological activity.

Scientific Research Applications

Organic Synthesis

- This compound serves as a building block in organic synthesis. It can undergo reactions such as oxidation and reduction using reagents like potassium permanganate and lithium aluminum hydride, respectively. These reactions allow for the creation of derivatives with different properties and activities.

Biological Activity

- The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The aminomethyl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Studies suggest that compounds with similar structures may exhibit anti-inflammatory and analgesic properties, indicating potential therapeutic applications for this compound. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

- Interaction studies have shown that this compound can modulate enzyme activities through hydrogen bonding and other non-covalent interactions, which may influence various biochemical pathways, potentially leading to therapeutic effects.

Structural Similarities

- Several compounds share structural similarities with this compound. The specific arrangement of functional groups (aminomethyl, hydroxy, and nitrile) imparts distinct chemical reactivity and biological properties, making it valuable for targeted applications in research and industry.

Related Research

- Research has been done on Aminomethyl-2-furancarboxylic acid (AMFC), a bio-based nylon-6 analogue monomer, which can be synthesized through a hybrid catalytic pathway from 5-hydroxymethylfurfural (HMF) . This method combines homogeneous-catalyzed selective oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) with heterogeneous-catalyzed reductive amination using ammonia as the nitrogen source, achieving high isolation yields for AMFC production .

- Other studies focus on novel benzothiazole-based ureas as 17β-HSD10 inhibitors for Alzheimer's disease (AD) treatment . These compounds have shown increased potency and advantageous features like low cytotoxicity and target engagement in living cells . In vitro experiments with neuronal-like SHSY-5Y cells exposed to the 17β-HSD10 inhibitor AG18051, showed a reduction in mitochondrial dysfunction and oxidative stress associated with the interaction between 17β-HSD10 and Aβ and protected the cells from Aβ-mediated cytotoxicity .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl and hydroxyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

5-(Aminomethyl)-2-methylbenzonitrile

- Molecular Formula : C9H10N2

- Molecular Weight : 146.19 g/mol

- Key Features : A methyl (-CH3) group replaces the hydroxyl (-OH) at position 2.

- Properties : Reduced polarity compared to the target compound due to the absence of -OH. Hazard statements (H302, H314) indicate toxicity and corrosivity .

- Applications : Likely used in drug intermediates; the methyl group may enhance lipophilicity for blood-brain barrier penetration.

5-Amino-2-hydroxybenzonitrile

- Molecular Formula : C7H6N2O

- Molecular Weight : 134.13 g/mol

- Key Features: Direct amino (-NH2) substitution at position 5 instead of aminomethyl.

- Properties: Higher basicity (from -NH2) compared to the target’s -CH2NH2. Potential for stronger hydrogen bonding but reduced steric bulk.

- Applications : Intermediate in dyes or pharmaceuticals where compact amine groups are advantageous .

3-(Aminomethyl)benzonitrile

- Molecular Formula : C8H8N2

- Molecular Weight : 132.16 g/mol

- Key Features: Aminomethyl group at position 3 instead of 5.

- Properties : Positional isomerism alters electronic distribution; meta-substitution may reduce conjugation with the nitrile group compared to para-substitution in the target.

- Applications : Used in specialty chemicals; positional differences affect reactivity in coupling reactions .

5-Bromo-2-hydroxybenzonitrile

- Molecular Formula: C7H4BrNO

- Molecular Weight : 214.02 g/mol

- Key Features: Bromine (-Br) replaces the aminomethyl group at position 5.

- Properties : Bromine’s electron-withdrawing effect increases nitrile reactivity. Forms hydrogen-bonded chains (O–H⋯N, 2.805 Å) in crystal structures .

- Applications : Key intermediate in antiretroviral drugs and cancer therapies .

5-Amino-2-fluorobenzonitrile

- Molecular Formula : C7H5FN2

- Molecular Weight : 133.15 g/mol

- Key Features: Fluorine (-F) at position 2 and amino (-NH2) at position 5.

- Properties : Fluorine enhances metabolic stability and electronegativity; lacks the hydroxyl group’s hydrogen-bonding capability.

- Applications : Useful in fluorinated drug candidates for improved bioavailability .

Comparative Analysis Table

Key Research Findings and Implications

- Hydrogen Bonding: The hydroxyl group in 5-bromo-2-hydroxybenzonitrile forms robust O–H⋯N interactions (2.805 Å), stabilizing its crystal lattice . By analogy, this compound may exhibit similar H-bonding networks, enhancing solubility in polar solvents.

- Reactivity: The aminomethyl group offers a reactive site for further derivatization (e.g., amide formation), distinguishing it from halogenated analogs like 5-bromo-2-hydroxybenzonitrile.

- Positional Effects: Substitution at position 5 (vs.

Q & A

Q. What are the common synthetic routes for 5-(Aminomethyl)-2-hydroxybenzonitrile, and how are intermediates validated?

Methodological Answer: Synthesis typically involves functionalization of a benzonitrile core. For example:

Nucleophilic substitution : Introduce the aminomethyl group via reductive amination of a carbonyl precursor.

Hydroxylation : Protect the hydroxyl group during synthesis to prevent side reactions, as seen in similar compounds like 5-Bromo-2-hydroxybenzonitrile .

Intermediate validation : Use thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) to confirm intermediates. HRMS data for structurally related compounds (e.g., m/z 275.1757 for a fluoro-substituted benzonitrile derivative) can guide calibration .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Provides definitive structural proof, as demonstrated for 5-Bromo-2-hydroxybenzonitrile (R factor = 0.043) .

- NMR spectroscopy : Compare and NMR shifts to analogous compounds (e.g., δ 155.27 ppm for aromatic carbons in benzonitrile derivatives) .

- FT-IR : Identify nitrile (C≡N) stretches near 2220–2240 cm and hydroxyl (O–H) bands at 3200–3600 cm.

Q. How is purity optimized during synthesis, and what storage conditions prevent degradation?

Methodological Answer:

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or preparative HPLC.

- Purity validation : Use GC or HPLC (>97% purity thresholds, as specified for related aminomethylbenzonitriles) .

- Storage : Store at 2–8°C under inert gas (N or Ar) to prevent oxidation of the aminomethyl group, similar to protocols for 4-(Aminomethyl)benzoic acid .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer: Contradictions may arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism in hydroxylated benzonitriles) .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Multi-technique cross-validation : Combine X-ray crystallography (for solid-state structure) with solution-phase NMR .

Q. What strategies mitigate the instability of the aminomethyl group in aqueous or oxidative conditions?

Methodological Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups during synthesis, then deprotect under mild acidic conditions .

- Buffered reaction media : Maintain pH 6–7 to prevent deprotonation-induced degradation.

- Radical scavengers : Add butylated hydroxytoluene (BHT) to suppress oxidative side reactions, as suggested for similar amine-containing compounds .

Q. How can reaction conditions be optimized for introducing electron-withdrawing substituents to the benzonitrile core?

Methodological Answer:

- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halides).

- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, as shown in fluorobenzoic acid syntheses .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions in nitrile-group functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.